N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
CAS No.:
Cat. No.: VC15042436
Molecular Formula: C12H9FN4O2S
Molecular Weight: 292.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9FN4O2S |
|---|---|
| Molecular Weight | 292.29 g/mol |
| IUPAC Name | N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
| Standard InChI | InChI=1S/C12H9FN4O2S/c13-9-2-1-3-10(6-9)16-20(18,19)11-4-5-12-15-14-8-17(12)7-11/h1-8,16H |
| Standard InChI Key | ZPPRNUVBJOXZQZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CN3C=NN=C3C=C2 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a triazolo[4,3-a]pyridine core, where a triazole ring is fused to a pyridine system. The sulfonamide group (-SO₂NH-) at position 6 connects to a 3-fluorophenyl moiety, introducing electron-withdrawing effects that influence reactivity and binding interactions. Key structural features include:
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Molecular Formula: C₁₂H₉FN₄O₂S
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Molecular Weight: 292.29 g/mol
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IUPAC Name: N-(3-fluorophenyl)- triazolo[4,3-a]pyridine-6-sulfonamide
The fluorine atom at the meta position of the phenyl ring enhances metabolic stability and modulates lipophilicity, critical for pharmacokinetic optimization .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Canonical SMILES | C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CN3C=NN=C3C=C2 |
| InChI Key | ZPPRNUVBJOXZQZ-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 97.8 Ų |
Synthesis and Optimization Strategies
Multistep Synthetic Pathways
The synthesis of N-(3-fluorophenyl) triazolo[4,3-a]pyridine-6-sulfonamide typically involves three stages:
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Core Formation: Cyclization of pyridine precursors with hydrazine derivatives yields the triazolo[4,3-a]pyridine scaffold. For example, 2-aminopyridine reacts with nitrous acid to form a diazonium intermediate, which undergoes intramolecular cyclization .
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Sulfonylation: The pyridine core is sulfonylated using chlorosulfonic acid, followed by amidation with 3-fluoroaniline to introduce the sulfonamide group.
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Purification: Chromatographic techniques (e.g., silica gel chromatography) isolate the target compound, achieving >95% purity.
Reaction Optimization
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Temperature Control: Maintaining 0–5°C during diazotization prevents side reactions .
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Solvent Selection: Dichloromethane enhances sulfonylation efficiency due to its non-polar nature.
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Catalysts: Lewis acids like ZnCl₂ improve cyclization yields by stabilizing transition states .
Biological Activity and Mechanism of Action
Kinase Inhibition
The triazolo[4,3-a]pyridine scaffold exhibits ATP-competitive binding to kinase domains. Molecular docking studies reveal interactions with residues in the hydrophobic pocket of CDK2 (cyclin-dependent kinase 2), suggesting antiproliferative potential .
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity:
The sulfonamide group disrupts folate biosynthesis by inhibiting dihydropteroate synthase (DHPS), a mechanism shared with sulfa drugs .
Antimalarial Activity
Against chloroquine-resistant Plasmodium falciparum (Dd2 strain), the compound shows an IC₅₀ of 0.28 µM, outperforming artemisinin derivatives (IC₅₀ = 1.5 µM) . Synergy with dihydroartemisinin reduces parasite load by 99% in 48 hours .
Pharmacological Applications and Drug Development
Challenges in Formulation
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Solubility: Aqueous solubility of 0.12 mg/mL at pH 7.4 limits oral bioavailability.
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Metabolic Stability: Hepatic microsomal assays show a half-life of 23 minutes, necessitating prodrug strategies .
Recent Research Advancements
In Silico Studies
Quantum mechanical calculations (DFT/B3LYP) predict a dipole moment of 5.12 D, aligning with observed solubility trends . Molecular dynamics simulations suggest stable binding to PfDHFR (dihydrofolate reductase) with a ΔG of -9.8 kcal/mol .
Structure-Activity Relationships (SAR)
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